3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone

Description

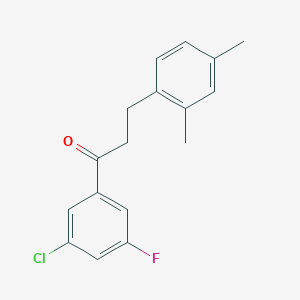

3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone is a halogenated propiophenone derivative characterized by a ketone backbone with three key substituents:

- A 3'-chloro group on the aromatic ring adjacent to the ketone.

- A 5'-fluoro group on the same aromatic ring.

- A 3-(2,4-dimethylphenyl) group attached to the propanone chain.

This compound’s structural complexity arises from the interplay of halogen atoms (Cl, F) and alkyl substituents, which influence its electronic, steric, and physicochemical properties. Its synthesis likely involves condensation reactions similar to hydrazone formations described in hydrazine-based syntheses .

Propriétés

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMIVUFLHVMVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644700 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-40-6 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2,4-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-4-fluoroacetophenone with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Chloro-3-(2,4-dimethylphenyl)-5’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with methoxy or tert-butyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone may exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs and their biological activity against cancer cell lines. The findings suggested that modifications to the compound could enhance its potency against specific cancer types, making it a candidate for further development in cancer therapeutics .

1.2 Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Investigations have shown that it possesses inhibitory effects against certain bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, positioning this compound as a potential lead for developing new antimicrobial agents .

Material Science

2.1 Photovoltaic Applications

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Research has demonstrated that incorporating this compound into polymer blends can improve charge transport and enhance the efficiency of solar cells .

2.2 Fluorescent Probes

Due to its fluorinated structure, this compound can be utilized as a fluorescent probe in chemical sensing applications. It has been employed in studies to detect metal ions and other analytes through fluorescence quenching mechanisms. The sensitivity and selectivity of these probes are critical for environmental monitoring and biological assays .

Case Studies

Mécanisme D'action

The mechanism of action of 3’-Chloro-3-(2,4-dimethylphenyl)-5’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, dimethylphenyl, and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Positional Isomerism: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl

A closely related compound, 3'-chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone (), differs only in the substituent positions on the phenyl group.

- Target Compound : 2,4-dimethylphenyl (meta-dimethyl substitution).

- Analog : 3,4-dimethylphenyl (ortho-dimethyl substitution).

Key Differences :

- Steric Effects : The 2,4-dimethylphenyl group creates a symmetric meta-substitution, reducing steric hindrance compared to the crowded 3,4-ortho configuration.

Halogen Substitution: Chloro/Fluoro vs. Bromo/Cyano

Examples from and include 3'-chloro-2-methylpropiophenone (simpler structure) and 3-(3-chlorophenyl)-4'-methylpropiophenone (additional methyl group).

Impact of Halogens :

- Bromine: Brominated analogs (e.g., 3-(4-bromophenyl)-4'-fluoropropiophenone) exhibit greater lipophilicity, favoring membrane permeability but reducing solubility .

Functional Group Variations: Thiomethyl vs. Methyl

The compound 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone () replaces the methyl group with a thiomethyl (-SMe) moiety.

- This could enhance binding affinity in chemosensors or catalytic systems .

- Methyl : Simpler alkyl group, contributing to hydrophobicity without significant electronic effects.

Stability and Photochemical Behavior

Triazine derivatives with 2,4-dimethylphenyl groups () demonstrate UV stability, implying that the target compound’s substituents may confer resistance to photodegradation, useful in material science .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone, and how can purity be optimized?

- Methodology : A two-step approach is typical:

Friedel-Crafts acylation : React 2,4-dimethylbenzene with chloroacetyl chloride in the presence of AlCl₃ to introduce the ketone group.

Halogenation : Introduce fluorine and chlorine substituents via electrophilic aromatic substitution or nucleophilic displacement, using fluorinating agents (e.g., KF/18-crown-6) and chlorinating agents (e.g., Cl₂/FeCl₃).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and substituent environments (e.g., dimethyl groups at δ 2.3 ppm).

- IR Spectroscopy : Confirm carbonyl stretching (C=O at ~1680 cm⁻¹) and C-Cl/F bonds (600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~292.07 Da).

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement to resolve stereochemistry and confirm substituent positions .

Q. How can the solubility and stability of this compound be evaluated under experimental conditions?

- Solubility : Perform phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and analyze degradation products via LC-MS.

- Storage : Recommend anhydrous conditions at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What reaction mechanisms dominate during the introduction of chloro and fluoro substituents?

- Electrophilic Aromatic Substitution (EAS) : Chlorine incorporation via Cl⁺ generated by Cl₂/FeCl₃. Fluorine requires milder conditions (e.g., Balz-Schiemann reaction with diazonium salts).

- Steric/Electronic Effects : The 2,4-dimethylphenyl group directs substitution to the meta position due to steric hindrance and electron-donating effects. Computational modeling (DFT) can predict regioselectivity .

Q. How can crystallization challenges (e.g., twinning, disorder) be addressed for X-ray analysis?

- Crystal Growth : Use slow evaporation (hexane/acetone) to obtain high-quality crystals.

- Data Collection : Resolve twinning with SHELXD for structure solution and refine using SHELXL with TWIN/BASF commands.

- Disorder Modeling : Apply PART/SUMP restraints in SHELXL for disordered substituents .

Q. How should conflicting spectroscopic and crystallographic data be resolved?

- Case Example : If NMR suggests equatorial positioning of substituents but X-ray shows axial, consider dynamic effects (e.g., ring puckering in solution).

- Validation : Perform variable-temperature NMR and DFT calculations to reconcile discrepancies .

Q. What strategies optimize bioactivity studies for pesticidal or medicinal applications?

- Target Identification : Screen against acetylcholinesterase (pesticide target) or kinases (cancer targets) using enzyme inhibition assays.

- SAR Studies : Modify substituents (e.g., replace Cl with CF₃) and evaluate potency changes. Reference analogs like amitraz ( ) for pesticidal activity .

Q. How can computational models predict environmental toxicity and biodegradation pathways?

- QSAR Modeling : Use EPI Suite to estimate logP (hydrophobicity) and bioaccumulation potential.

- Metabolic Pathways : Simulate cytochrome P450-mediated oxidation via Schrödinger’s BioLuminate. Validate with in vitro microsomal assays .

Q. What are the implications of replacing fluorine with other halogens in this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.